Dimethylamino-2-Methylpyrimidine Core as a Unique Chemotype Anchor Among N-Methoxybenzamide Antiproliferative Series
No compound in the published N-methoxybenzamide antiproliferative literature features the 6-(dimethylamino)-2-methylpyrimidin-4-yl substitution pattern found in CAS 1203330-50-0. The closest structurally characterized antiproliferative analog—N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (Huang et al., 2022)—demonstrated multi-cell-line activity with IC50 values of 1.76 μM (HT-29), 1.98 μM (A549), and 2.32 μM (MKN45), but the thienopyrimidine core renders it a distinct chemotype with divergent kinase docking predictions (PDB:3D15) compared to the dimethylamino-pyrimidine scaffold [1]. The 2-methylpyrimidine-4-yl EGFR inhibitor series reported by Zhang et al. (2025) achieved sub‑100 nM IC50 values (95 nM and 71 nM for lead compounds 5d and 5h against NCI-H1975) using 2‑amino-N-methoxybenzamide backbones, yet none of the 18 compounds synthesized contained a dimethylamino-pyrimidine substituent, underscoring the chemical uniqueness of CAS 1203330-50-0 within the active pyrimidine-benzamide landscape [2].
| Evidence Dimension | Pyrimidine core substituent vs. antiproliferative potency in N-methoxybenzamide series |
|---|---|
| Target Compound Data | 6-(dimethylamino)-2-methylpyrimidin-4-yl; no published IC50 data available at time of analysis |
| Comparator Or Baseline | Closest antiproliferative analog: 2-chlorothieno[3,2-d]pyrimidin-4-yl derivative: IC50 = 1.76–2.32 μM across HT‑29, A549, MKN45; most potent pyrimidine-N-methoxybenzamide EGFR inhibitors (2‑amino series): IC50 = 71–95 nM in NCI‑H1975 |
| Quantified Difference | Not calculable from direct comparison; scaffold is structurally distinct from all published active analogs, representing a unique chemical starting point |
| Conditions | Multi-cell-line antiproliferative assay panel (MTT-based) for thieno analog; EGFR kinase inhibition and NCI-H1975 cell viability for 2-amino series |
Why This Matters
For procurement decisions in SAR-driven drug discovery, the absence of a published dimethylamino-2-methylpyrimidine benzamide analog means CAS 1203330-50-0 constitutes an essential, non-fungible chemical probe for exploring this unexplored substituent space within the pyrimidine–benzamide pharmacophore.
- [1] Huang P et al. J Biomol Struct Dyn. 2022;40(2):787–795. doi:10.1080/07391102.2020.1819424 View Source
- [2] Zhang Z et al. J Mol Struct. 2025;1341:42629. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. View Source
